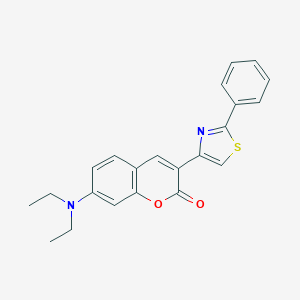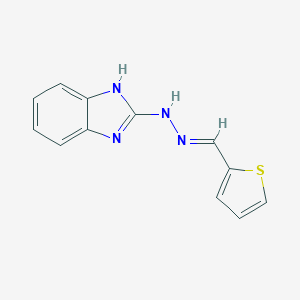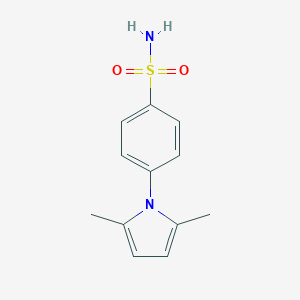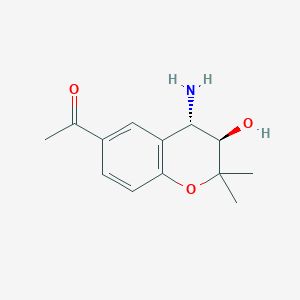
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one, also known as DAPTA, is a small molecule that has attracted significant attention in scientific research due to its unique properties. DAPTA is a fluorescent compound that has been widely used as a tool for studying protein-protein interactions, as well as for the development of biosensors and diagnostic assays.
Wirkmechanismus
The mechanism of action of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves the selective binding of the compound to specific proteins. This binding can lead to a variety of biochemical and physiological effects, depending on the protein being targeted.
Biochemical and Physiological Effects:
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects, depending on the protein being targeted. For example, 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been shown to inhibit the binding of HIV-1 Env to CD4, which can prevent viral entry into host cells. 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has also been shown to inhibit the formation of amyloid fibrils, which are associated with a variety of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one in lab experiments is its selectivity for specific proteins. This allows researchers to study the interactions between proteins in a highly specific manner. However, one limitation of using 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is its relatively high cost compared to other fluorescent compounds.
Zukünftige Richtungen
There are many potential future directions for the use of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one in scientific research. One area of focus is the development of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one-based biosensors and diagnostic assays for the detection of other viral infections, such as Zika virus and Ebola virus. Another area of focus is the development of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one could be used as a tool for studying the interactions between other proteins, including those involved in cancer and autoimmune diseases.
Synthesemethoden
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one can be synthesized using a variety of methods, including the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with diethylamine, followed by the addition of 7-hydroxy-2H-chromen-2-one. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been widely used in scientific research due to its ability to selectively bind to a variety of proteins, including the HIV-1 envelope glycoprotein (Env). This has led to the development of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one-based biosensors and diagnostic assays for the detection of HIV-1. 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has also been used as a tool for studying protein-protein interactions, including the interactions between Env and its cellular receptor, CD4.
Eigenschaften
CAS-Nummer |
88735-57-3 |
|---|---|
Molekularformel |
C22H20N2O2S |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C22H20N2O2S/c1-3-24(4-2)17-11-10-16-12-18(22(25)26-20(16)13-17)19-14-27-21(23-19)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
YKNIIMNCTBQZSP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4 |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)

![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)

